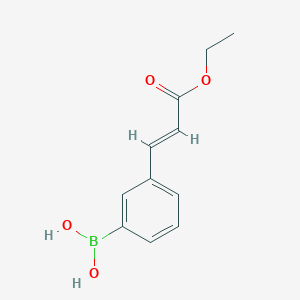

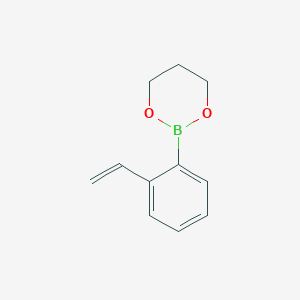

(E)-(3-(3-Ethoxy-3-oxoprop-1-en-1-yl)phenyl)boronic acid

説明

“(E)-(3-(3-Ethoxy-3-oxoprop-1-en-1-yl)phenyl)boronic acid” is a boronic acid derivative. Boronic acids are trivalent boron-containing organic compounds that possess one alkyl substituent (i.e., a C–B bond) and two hydroxyl groups . They are not found in nature and are derived synthetically from primary sources of boron such as boric acid . They are solids that tend to exist as mixtures of oligomeric anhydrides .

Synthesis Analysis

The synthesis of boronic acids has been well-studied. The first preparation and isolation of a boronic acid was reported by Frankland in 1860 . By treating diethylzinc with triethylborate, the highly air-sensitive triethylborane was obtained, and its slow oxidation in ambient air eventually provided ethylboronic acid . Boronic acids are the products of the second oxidation of boranes . A general and convenient protocol for the electrophilic borylation of aryl Grignard reagents enables the synthesis of various aryl boronic acids .Molecular Structure Analysis

Boronic acids are structurally characterized by a trivalent boron atom possessing a vacant p orbital. This low-energy orbital is orthogonal to the three substituents, which are oriented in a trigonal planar geometry . The relative weakness of the through-space interaction between the boron group and the aryl ring originates from the long distance between them, causing the overlap and interaction between the empty boron 2pz acceptor orbital and the π-electron system on the aromatic ring to be weak .Chemical Reactions Analysis

Boronic acids can covalently react with cis-diols in the oligosaccharide chains of glycoproteins to form five- or six-membered cyclic esters . They have found numerous applications in chemical biology, supramolecular chemistry, and biomedical applications . The mechanism of reversible kinetics of boronic acid-mediated cis-diol conjugation has been studied extensively .Physical And Chemical Properties Analysis

Boronic acids have unique properties as mild organic Lewis acids and their mitigated reactivity profile, coupled with their stability and ease of handling, makes them particularly attractive class of synthetic intermediates . They have excellent understanding of the chemical properties and biocompatibility .科学的研究の応用

Boronic Acid in Drug Discovery

Research related to boronic acids has significantly increased over the past two decades, particularly in the field of drug discovery. Boronic acids, including derivatives similar to "(E)-(3-(3-Ethoxy-3-oxoprop-1-en-1-yl)phenyl)boronic acid," have been recognized for their potential in enhancing drug potency and improving pharmacokinetics. The Food and Drug Administration (FDA) and Health Canada have approved several boronic acid drugs, with many others undergoing clinical trials. This highlights the growing interest in incorporating boronic acids into medicinal chemistry efforts, aimed at developing new therapeutic agents with improved efficacy and safety profiles (Plescia & Moitessier, 2020).

Boron in Organic Optoelectronics

Boronic acid derivatives have emerged as important materials in the field of organic optoelectronics. These materials, including those related to "(E)-(3-(3-Ethoxy-3-oxoprop-1-en-1-yl)phenyl)boronic acid," have shown promising applications in organic light-emitting diodes (OLEDs). The structural design and synthesis of BODIPY-based (boron-dipyrromethene) organic semiconductors have led to significant advancements in OLED technology, demonstrating the potential of boronic acid derivatives as 'metal-free' infrared emitters and contributing to the development of more efficient and environmentally friendly optoelectronic devices (Squeo & Pasini, 2020).

Boron-Doped Diamond in Water Treatment

Boron-doped diamond (BDD) anodes have been extensively studied for their application in electrochemical water treatment processes. The unique properties of BDD anodes, such as high oxidation potential and chemical stability, make them suitable for the degradation of organic pollutants in wastewater. These technologies, including electro-Fenton, UV-assisted photoelectro-Fenton, and solar photoelectro-Fenton processes, utilize the oxidative capabilities of BDD to efficiently remove contaminants, demonstrating the environmental applications of boron-containing materials in purifying water and treating industrial effluents (Brillas, 2017).

Boron in Advanced Material Synthesis

Research on crystalline oxo boron clusters and their open frameworks has revealed the potential of boron-containing compounds in creating new materials with unique properties. These studies, exploring compounds related to "(E)-(3-(3-Ethoxy-3-oxoprop-1-en-1-yl)phenyl)boronic acid," have led to the development of open-framework borates with applications in catalysis, nonlinear optics, and as components in display and lighting devices. The discovery of such materials underscores the versatility of boron-containing compounds in synthesizing advanced materials with potential for wide-ranging technological applications (Lin & Yang, 2011).

作用機序

The ethoxy group in the compound could potentially increase its lipophilicity, which might enhance its ability to cross cell membranes. The cinnamate moiety is a common motif in natural products and pharmaceuticals and is known to have diverse biological activities, including anti-inflammatory, antioxidant, and anticancer effects .

Safety and Hazards

特性

IUPAC Name |

[3-[(E)-3-ethoxy-3-oxoprop-1-enyl]phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BO4/c1-2-16-11(13)7-6-9-4-3-5-10(8-9)12(14)15/h3-8,14-15H,2H2,1H3/b7-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIZGQEYEJKAASO-VOTSOKGWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC=C1)C=CC(=O)OCC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

B(C1=CC(=CC=C1)/C=C/C(=O)OCC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-(3-(3-Ethoxy-3-oxoprop-1-en-1-yl)phenyl)boronic acid | |

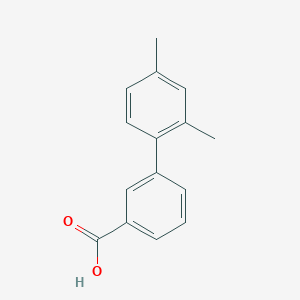

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

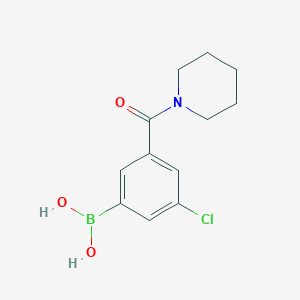

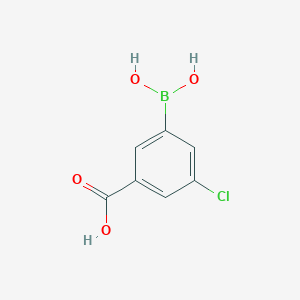

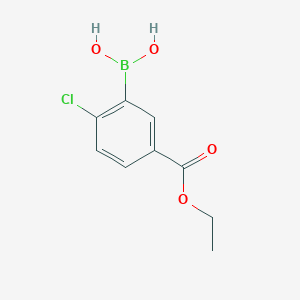

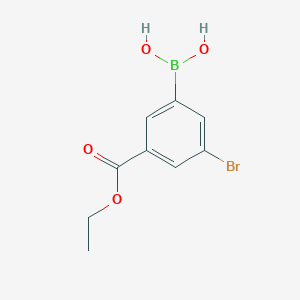

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl imidazo[1,2-a]pyridine-7-carboxylate hydrochloride](/img/structure/B1418369.png)